(4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate

Asymmetric Synthesis Chiral Pool Building Block Optical Purity

(4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate is a chiral, non-racemic 4,5-dihydroisoxazole (2-isoxazoline) derivative bearing a methyl ester at the 4-position and defined (4R,5R) absolute stereochemistry. The compound has a molecular formula of C12H13NO3, a molecular weight of 219.24 g/mol, and a calculated LogP of 2.68.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Cat. No. B12887534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC1=NOC(C1C(=O)OC)C2=CC=CC=C2
InChIInChI=1S/C12H13NO3/c1-8-10(12(14)15-2)11(16-13-8)9-6-4-3-5-7-9/h3-7,10-11H,1-2H3/t10-,11+/m1/s1
InChIKeyLIPYUHCJONZPBY-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: (4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate – A Stereochemically Defined 4,5-Dihydroisoxazole Building Block


(4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate is a chiral, non-racemic 4,5-dihydroisoxazole (2-isoxazoline) derivative bearing a methyl ester at the 4-position and defined (4R,5R) absolute stereochemistry . The compound has a molecular formula of C12H13NO3, a molecular weight of 219.24 g/mol, and a calculated LogP of 2.68 . Its primary value proposition lies in its stereochemical purity and its utility as a chiral intermediate or building block in medicinal chemistry and asymmetric synthesis, rather than as a direct bioactive endpoint [1].

Why Generic Substitution Fails for (4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate


Non-stereochemically defined or racemic 4,5-dihydroisoxazole-4-carboxylate analogs cannot serve as direct substitutes for the (4R,5R)-enantiomer. The absolute configuration at the C4 and C5 positions dictates the three-dimensional orientation of the phenyl and carboxylate moieties, which is critical for diastereoselective transformations and chiral recognition events [1]. The racemic trans mixture, typically accessed via 1,3-dipolar cycloaddition, yields a 1:1 mixture of enantiomers that requires resolution [2]. The enantiopure (4R,5R)-form offers defined optical rotation and uniform reactivity in asymmetric synthesis, whereas the racemate introduces statistical product mixtures in subsequent chiral derivatizations [1]. This stereochemical identity is the key differentiator for procurement decisions.

Quantitative Differentiation Evidence for (4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate


Absolute Stereochemical Configuration vs. Racemate: Optical Rotation Data

The (4R,5R)-enantiomer is obtained via enzymatic resolution of the racemic ethyl or methyl ester. The resolved acid intermediate exhibits specific optical rotation, whereas the racemic precursor shows zero net rotation. The methyl ester (4R,5R) derivative retains this stereochemical integrity [1].

Asymmetric Synthesis Chiral Pool Building Block Optical Purity

Structural Confirmation: (4R,5R)-Methyl Ester Stereochemistry via Enzymatic Resolution

The absolute (4R,5R) configuration was confirmed through enzymatic hydrolysis selectivity. α-Chymotrypsin preferentially hydrolyzes one enantiomer of the racemic ester, leaving the opposite enantiomer enriched. The acid product's configuration was assigned via chemical correlation [1]. This biocatalytic route provides access to the single enantiomer that chemical synthesis (1,3-dipolar cycloaddition) cannot deliver directly.

Biocatalysis Chiral Resolution Absolute Configuration Assignment

Physicochemical Differentiation from Regioisomeric and Heterocyclic Analogs

Unlike regioisomeric 4,5-dihydroisoxazole-5-carboxylate analogs, the 4-carboxylate substitution pattern places the ester group adjacent to the C4 chiral center, influencing both reactivity and steric environment . The target compound has a calculated LogP of 2.68, a topological polar surface area (tPSA) of 47.9 Ų, and 3 rotatable bonds . In contrast, methyl 3-phenyl-4,5-dihydroisoxazole-5-carboxylate (the 5-carboxylate regioisomer) presents a different hydrogen-bonding and steric profile, which may affect its behavior in biological screens and further derivatization [1].

Regioisomer Comparison Physicochemical Properties Chemical Stability

Procurement-Driven Application Scenarios for (4R,5R)-Methyl 3-methyl-5-phenyl-4,5-dihydroisoxazole-4-carboxylate


Chiral Intermediate for Asymmetric Synthesis of β-Hydroxy Ketones and γ-Amino Alcohols

The 4,5-dihydroisoxazole ring is a well-established masked synthon for 1,3-difunctionalized systems. The enantiopure (4R,5R)-methyl ester can undergo reductive N–O bond cleavage to yield chiral β-hydroxy ketones, or be further elaborated to γ-amino alcohols with defined stereochemistry [1]. The (4R,5R) configuration directly translates into the absolute configuration of the acyclic product, making this compound a valuable chiral pool starting material.

Scaffold for Stereospecific Derivatization in Medicinal Chemistry Libraries

The combination of a C4 methyl ester (amenable to amidation, hydrolysis, or reduction) and a C5 phenyl group (suitable for electrophilic aromatic substitution) provides two orthogonal diversification handles. The fixed (4R,5R) stereochemistry ensures that any library produced from this scaffold is stereochemically homogeneous, avoiding the complications of diastereomer separation that plague racemic starting materials [1][2].

Biocatalytic Process Intermediate for Enantiopure 4,5-Dihydroisoxazole-4-carboxylic Acids

The methyl ester serves as a substrate for further enzymatic resolution or as a protected form of the corresponding carboxylic acid. The (4R,5R)-acid is a direct precursor to amide, ketone, and alcohol derivatives used in fragment-based drug discovery. The enzymatic resolution method established for the ethyl ester analog [1] provides a scalable route to the enantiopure acid, from which the (4R,5R)-methyl ester can be regenerated.

Reference Standard for Chiral HPLC or SFC Method Development

Given its well-defined stereochemistry and UV-active phenyl chromophore, the (4R,5R)-methyl ester is suitable as a chiral reference standard for developing enantioselective analytical methods. It can be used to calibrate chiral stationary phases and validate separation methods for 4,5-dihydroisoxazole-containing drug candidates [2].

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